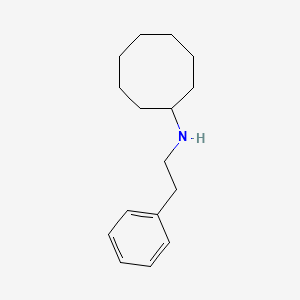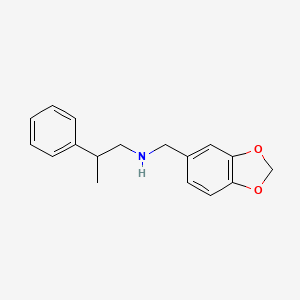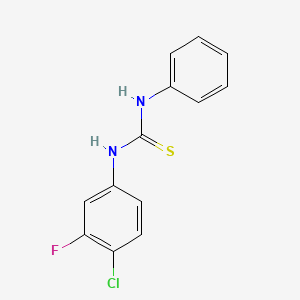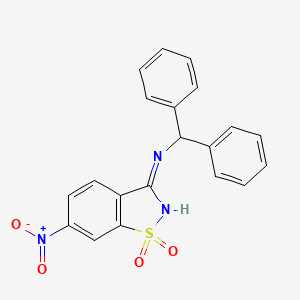
N-(2-phenylethyl)cyclooctanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-phenylethyl)cyclooctanamine: is an organic compound that features a cyclooctane ring bonded to an amine group, which is further substituted with a 2-phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions:
Reductive Amination: One common method to synthesize N-(2-phenylethyl)cyclooctanamine involves the reductive amination of cyclooctanone with 2-phenylethylamine. This reaction typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.
Amide Reduction: Another method involves the reduction of N-(2-phenylethyl)cyclooctanamide using lithium aluminum hydride (LiAlH4) to yield the desired amine.
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure efficient and consistent production. The choice of catalysts and reducing agents is optimized to balance cost, yield, and environmental impact.
化学反応の分析
Types of Reactions:
Oxidation: N-(2-phenylethyl)cyclooctanamine can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced further to form secondary or tertiary amines using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, palladium on carbon with hydrogen gas.
Substitution: Alkyl halides, acyl chlorides, typically in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted amines or amides.
科学的研究の応用
Chemistry: N-(2-phenylethyl)cyclooctanamine is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity.
Biology and Medicine: The compound is studied for its potential pharmacological properties, including its interaction with neurotransmitter receptors and its potential as a therapeutic agent for neurological disorders.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which N-(2-phenylethyl)cyclooctanamine exerts its effects involves its interaction with specific molecular targets, such as neurotransmitter receptors. The 2-phenylethyl group is known to interact with dopamine and serotonin receptors, potentially modulating their activity and influencing neurological processes. The cyclooctane ring may contribute to the compound’s overall stability and bioavailability.
類似化合物との比較
Cyclooctanamine: A simpler analog without the 2-phenylethyl group, used in similar synthetic applications.
2-Phenylethylamine: Lacks the cyclooctane ring but shares the 2-phenylethyl group, known for its role in neurotransmitter activity.
N-(2-phenylethyl)benzylamine: Contains a benzyl group instead of a cyclooctane ring, used in medicinal chemistry for its pharmacological properties.
Uniqueness: N-(2-phenylethyl)cyclooctanamine is unique due to the combination of the cyclooctane ring and the 2-phenylethyl group, which may confer distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C16H25N |
|---|---|
分子量 |
231.38 g/mol |
IUPAC名 |
N-(2-phenylethyl)cyclooctanamine |
InChI |
InChI=1S/C16H25N/c1-2-7-11-16(12-8-3-1)17-14-13-15-9-5-4-6-10-15/h4-6,9-10,16-17H,1-3,7-8,11-14H2 |
InChIキー |
KYRJTQCOHQCGCX-UHFFFAOYSA-N |
正規SMILES |
C1CCCC(CCC1)NCCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(piperidin-1-yl)-N-(tricyclo[3.3.1.1~3,7~]dec-2-yl)quinazolin-4-amine](/img/structure/B12478482.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N-[2-(morpholin-4-yl)ethyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478494.png)

![N-(3-chlorophenyl)-4-methoxy-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12478512.png)
![[(4-{[(4-Methylphenyl)acetyl]amino}phenyl)sulfanyl]acetic acid](/img/structure/B12478514.png)
![2-[N-(2,5-Dimethylphenyl)benzenesulfonamido]-N-[(1R)-1-phenylethyl]acetamide](/img/structure/B12478517.png)
![N~2~-(3-chloro-2-methylphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B12478519.png)
![2-Chloro-3-[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]naphthalene-1,4-dione](/img/structure/B12478524.png)
![N-(5-chloro-2-methoxyphenyl)-N-{1-[4-(4-methoxyphenyl)piperazin-1-yl]-1-oxopropan-2-yl}methanesulfonamide](/img/structure/B12478529.png)

![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3-nitrophenyl)acetamide](/img/structure/B12478538.png)

![2,6-bis(2-chlorophenyl)-4-phenylhexahydro-4,8-ethenopyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B12478552.png)

